molecular formula C18H21ClN2O5S2 B7696317 2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(methylsulfanyl)phenyl]acetamide

2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B7696317
M. Wt: 445.0 g/mol
InChI Key: KSHOTUVUPUGENH-UHFFFAOYSA-N
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Description

2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes chloro, methoxyethyl, sulfamoyl, phenoxy, and methylsulfanyl groups.

Properties

IUPAC Name

2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S2/c1-25-9-8-20-28(23,24)15-6-7-17(16(19)11-15)26-12-18(22)21-13-4-3-5-14(10-13)27-2/h3-7,10-11,20H,8-9,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHOTUVUPUGENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the phenoxy intermediate: This step involves the reaction of 2-chloro-4-nitrophenol with 2-methoxyethylamine to form 2-chloro-4-[(2-methoxyethyl)amino]phenol.

    Sulfamoylation: The phenoxy intermediate is then reacted with sulfamoyl chloride to introduce the sulfamoyl group, resulting in 2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenol.

    Acetamide formation: The final step involves the reaction of the sulfamoylated phenol with 3-(methylsulfanyl)aniline and acetic anhydride to form the target compound, 2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(methylsulfanyl)phenyl]acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group in the intermediate compounds can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenoxy derivatives.

Scientific Research Applications

2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying enzyme interactions and cellular processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide
  • 2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[4-(methylsulfanyl)phenyl]acetamide

Uniqueness

2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to its specific substitution pattern and the presence of both sulfamoyl and methylsulfanyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

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